2-(Allylsulfanyl)-4H-pyrido[1,2-a](1,3,5)triazin-4-one
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Overview
Description
2-(Allylsulfanyl)-4H-pyrido1,2-atriazin-4-one is a heterocyclic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a pyrido[1,2-a][1,3,5]triazin-4-one core structure with an allylsulfanyl group attached to the second position. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
Mechanism of Action
Target of Action
It’s known that 1,3,5-triazine derivatives, which this compound is a part of, have been found to exhibit a variety of biological activities . They have been reported to interact with various targets, including DNA gyrase , which is crucial for bacterial DNA replication.
Mode of Action
For instance, some triazine derivatives have been found to interact with Tyr337 of CAS via π–π stacking . The specific interactions of 2-(Allylsulfanyl)-4H-pyrido1,2-atriazin-4-one with its targets would need further investigation.
Biochemical Pathways
1,3,5-triazine derivatives have been reported to exhibit antimalarial, antimicrobial, anti-cancer, and anti-viral activities , suggesting that they may affect a variety of biochemical pathways
Result of Action
Given the reported biological activities of 1,3,5-triazine derivatives , it can be inferred that this compound may have potential antimicrobial, antiviral, or anticancer effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Allylsulfanyl)-4H-pyrido1,2-atriazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyridine derivatives with triazine precursors in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(Allylsulfanyl)-4H-pyrido1,2-atriazin-4-one undergoes various types of chemical reactions, including:
Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
2-(Allylsulfanyl)-4H-pyrido1,2-atriazin-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer, antiviral, and antimicrobial properties.
Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: Investigated for its potential use in the development of novel materials with unique electronic properties.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine Derivatives: These include compounds like 2,4,6-trisubstituted-1,3,5-triazines, which share a similar triazine core structure.
Triazolo[1,5-a][1,3,5]triazin-7(3H)-ones: These compounds have a fused triazine ring system and exhibit similar chemical properties.
Uniqueness
2-(Allylsulfanyl)-4H-pyrido1,2-atriazin-4-one is unique due to the presence of the allylsulfanyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and materials .
Properties
IUPAC Name |
2-prop-2-enylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS/c1-2-7-15-9-11-8-5-3-4-6-13(8)10(14)12-9/h2-6H,1,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDCFSHYZPSSNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC(=O)N2C=CC=CC2=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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